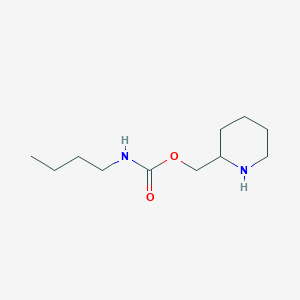

Piperidin-2-ylmethyl butylcarbamate

Description

Piperidin-2-ylmethyl butylcarbamate is a carbamate derivative featuring a piperidine ring substituted with a methyl group at the 2-position, linked to a butylcarbamate moiety. Carbamates are known for their hydrolytic stability and role in medicinal chemistry as prodrugs or enzyme inhibitors.

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

piperidin-2-ylmethyl N-butylcarbamate |

InChI |

InChI=1S/C11H22N2O2/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10/h10,12H,2-9H2,1H3,(H,13,14) |

InChI Key |

OPJYTHMLEBRDOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OCC1CCCCN1 |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperidine Core and 2-Substitution

Piperidine derivatives are commonly synthesized through several classical and modern methods:

Maitland-Japp Synthesis and Variants: This approach involves condensation reactions of N-aryl or N-tosyl imines with β-ketoesters or diketene derivatives, followed by cyclization to yield substituted piperidines. Modifications enable the synthesis of 2-substituted piperidines by controlling the substituents on the imine and ketoester components. For example, δ-N-Boc-amino-β-ketoesters can be cyclized under acidic conditions to give 2-substituted piperidines, including spiropiperidines, with moderate to good yields (40-60%).

Reduction and Functional Group Transformations: Protection of amine groups as benzamides followed by reduction with sodium borohydride (NaBH4) can yield alcohol intermediates. These are then converted to chlorides and subsequently to olefins via base-mediated elimination (e.g., with potassium tert-butoxide in DMF). Deprotection under basic aqueous conditions affords the desired piperidine derivative.

Introduction of the Butylcarbamate Group

Carbamate formation generally proceeds via:

Reaction with Carbamoyl Chlorides or Carbonates: The amine group on the piperidine ring reacts with butyl chloroformate or butyl isocyanate derivatives to form the carbamate linkage. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the generated acid and promote carbamate formation. The use of protecting groups like tert-butyl carbamate (Boc) facilitates selective reactions and purification.

Phosgene or Phosgene Derivatives: Although effective, these reagents are highly toxic and require careful handling. Safer alternatives include triphosgene or carbonyldiimidazole (CDI) for carbamate synthesis, as reported in medicinal chemistry literature.

Multi-Step Synthetic Route Example

A representative synthetic sequence for related piperidine carbamates includes:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of piperidine amine | Benzamide formation | Stable intermediate |

| 2 | Reduction | NaBH4 in suitable solvent | Alcohol intermediate |

| 3 | Conversion to chloride | Thionyl chloride or similar | Alkyl chloride intermediate |

| 4 | Elimination to olefin | tBuOK in DMF | Olefin intermediate |

| 5 | Deprotection | KOH in H2O/glycol, heat | Free amine piperidine |

| 6 | Carbamate formation | Butyl chloroformate + base | This compound |

This sequence yields the target compound with high purity (>98.5%) and good yields (~50-65%) depending on optimization.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Piperidine amine protection | Benzamide, room temp | Stabilizes amine for reduction |

| Reduction agent | Sodium borohydride (NaBH4) | Mild reducing agent |

| Chloride formation | SOCl2 or similar | Converts alcohol to chloride |

| Elimination | Potassium tert-butoxide (tBuOK), DMF, 25-55°C | Forms olefin intermediate |

| Deprotection | KOH in water/glycol, elevated temp | Removes benzamide protection |

| Carbamate formation | Butyl chloroformate, triethylamine, anhydrous conditions | Forms carbamate linkage |

Research Discoveries and Perspectives

The use of solid-state 4-methylenepiperidine salts as intermediates has been shown to improve yield and purity, avoiding isolation of unstable free bases.

Continuous flow reactors are increasingly applied in industrial-scale carbamate synthesis, allowing precise control over reaction parameters, enhancing yield and safety.

Carbamate formation via phosgene-free routes is preferred for environmental and safety reasons, with reagents like CDI gaining prominence.

The presence of the piperidine ring with a 2-substituent and carbamate group offers a versatile scaffold for drug design, with potential neuropharmacological and antimicrobial applications being explored.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl butylcarbamate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Reduction of the carbamate group to amines.

Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

Piperidin-2-ylmethyl butylcarbamate is employed across various scientific disciplines:

- Chemistry : It acts as a building block in synthesizing complex molecules.

- Biology : It is utilized in studying enzyme inhibitors and receptor ligands.

- Medicine : It is investigated for potential therapeutic effects and as an intermediate in drug synthesis.

- Industry : It is used in producing agrochemicals and other industrial chemicals.

Synthetic Chemistry

2-(N-Boc-aminomethyl)piperidine serves as a versatile building block in synthesizing pharmaceuticals and agrochemicals . Its applications extend to modifying bioactive molecules, which aids in designing selective drug candidates, particularly for central nervous system agents .

Medicinal Chemistry

The compound's structure facilitates the modification of bioactive molecules, making it valuable in designing potent and selective drug candidates, especially in developing central nervous system agents . Piperidine derivatives can influence neurotransmitter systems, suggesting potential antidepressant effects by modulating serotonin and norepinephrine levels.

Peptide Synthesis

2-(N-Boc-aminomethyl)piperidine is used in preparing peptide derivatives, enhancing the stability and bioavailability of therapeutic peptides, crucial in drug formulation .

Material Science

This compound can be incorporated into polymer matrices to create materials with tailored properties, such as improved mechanical strength or thermal stability, which is beneficial for various industrial applications .

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral compound with potential in medicinal chemistry because its structural features facilitate interactions with various biological targets.

Molecular Information :

- Molecular Formula :

- Molar Mass : Approximately 214.3 g/mol

- Functional Group : Carbamate

Case Studies

- Cancer Therapy : Piperidine derivatives can induce apoptosis in cancer cells. One study showed that a compound with a similar structure exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin.

- Alzheimer's Disease : Compounds incorporating piperidine moieties have been investigated for their dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in Alzheimer's pathology. Introducing carbamates has improved selectivity and potency in inhibiting these enzymes.

Development of GRK2 Inhibitors

GSK180736A, a GRK2 inhibitor, was identified in parallel. Amide moieties were ligated to the fluorophenyl ring of paroxetine, generating more potent GRK2 inhibitors with high selectivity . One optimized inhibitor (14as) enhances cardiomyocyte contractility with approximately 100-fold greater potency than paroxetine .

NLRP3 Inflammasome Blockers

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl butylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations: Carbamates vs. Amides

Piperidin-2-ylmethyl butylcarbamate differs from compounds like N-Phenyl-N-(piperidin-2-ylmethyl)propionamide () in its functional group. The latter, a propionamide derivative, is part of bivalent opioid ligands with sub-nanomolar binding affinities for μ- and δ-opioid receptors (e.g., 2 nM for μ, 1.2 nM for δ) . Key comparisons include:

- Amides (Propionamide derivatives): Exhibit stronger receptor binding due to hydrogen-bonding interactions with opioid receptors.

Table 1: Functional Group Impact on Opioid Receptor Affinity

Substituent Effects on Bioactivity

The presence of aromatic groups (e.g., phenyl in propionamide derivatives) enhances receptor binding through π-π interactions. This compound lacks such substituents, which may reduce affinity for opioid receptors. However, its butyl chain could increase lipophilicity, improving membrane permeability compared to polar amides .

Table 2: Substituent Influence on Pharmacokinetics

| Compound | Key Substituent | LogP (Predicted) | Metabolic Stability | |

|---|---|---|---|---|

| N-Phenyl-N-(piperidin-2-ylmethyl)propionamide | Phenyl | ~3.5 | Moderate | |

| This compound | Butylcarbamate | ~2.8 | High (carbamate) |

In Vitro vs. In Vivo Performance

Compounds like ligand 17 (propionamide derivative) show high in vitro binding (0.47 nM in MVD assays) but poor in vivo efficacy due to low intrinsic activity or pharmacokinetic challenges . This compound’s carbamate group may mitigate rapid metabolism, but its lack of aromatic pharmacophores could limit receptor engagement.

Structural Analogs in Literature

- Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(ethyl)carbamate (): Features a benzyl-carbamate group and peptide linkage. Its complexity may hinder bioavailability compared to simpler carbamates.

- tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate (): A rigidified piperidine-carbamate hybrid with applications in drug discovery.

Biological Activity

Piperidin-2-ylmethyl butylcarbamate, a compound with a piperidine ring structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the molecular formula , with a molar mass of approximately 214.31 g/mol. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to act as an enzyme inhibitor , modulating various biochemical pathways. Its mechanism involves:

- Binding to Enzymes : The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This property is crucial for developing inhibitors targeting specific diseases.

- Receptor Modulation : this compound may also interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in conditions like neurological disorders.

1. Neurological Applications

Research indicates that piperidine derivatives, including this compound, have potential therapeutic applications in treating neurological disorders. Studies suggest that these compounds may enhance synaptic plasticity and cognitive functions by modulating neurotransmitter systems.

2. Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Compounds derived from piperidine structures have shown significant inhibition of interleukin-1β release, indicating potential use in treating inflammatory diseases .

3. Anticancer Potential

Some studies have highlighted the anticancer properties of piperidine derivatives. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted, suggesting its potential as a lead compound in anticancer drug development .

Table 1: Biological Activities of this compound

Case Study 1: Neuroprotective Effects

A study involving a mouse model for Alzheimer's disease assessed the neuroprotective effects of this compound. Results indicated significant improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Inhibition of Inflammatory Responses

In vitro experiments demonstrated that this compound significantly reduced pyroptotic cell death in macrophages exposed to inflammatory stimuli. The compound was found to inhibit IL-1β release by approximately 35%, showcasing its anti-inflammatory capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.